molecular formula C15H12Cl2N4O B2397745 (2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile CAS No. 338758-24-0

(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile

Cat. No.: B2397745
CAS No.: 338758-24-0
M. Wt: 335.19
InChI Key: KGWNBBIADUXNNJ-VZUCSPMQSA-N
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Description

(2E)-2-[(2,4-Dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is a synthetic organic compound intended for research and development purposes. Structurally, it features a 1,2,4-triazole ring system, a moiety known for its broad bioactivity in agricultural and pharmaceutical sciences . The molecule also contains a 2,4-dichlorophenyl group, a common structural element in various fungicidal and pharmaceutical agents . The presence of both the triazole and the α,β-unsaturated nitrile functionality in a conjugated system suggests potential as an electrophile in chemical synthesis or as a scaffold for developing enzyme inhibitors. This compound is supplied For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the specific product documentation, including safety data sheets and certificates of analysis, for detailed handling, storage, and hazard information prior to use.

Properties

IUPAC Name

(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-15(2,21-9-19-8-20-21)14(22)11(7-18)5-10-3-4-12(16)6-13(10)17/h3-6,8-9H,1-2H3/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWNBBIADUXNNJ-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with a suitable triazole derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds containing triazole rings, including the one , exhibit significant antibacterial activity. Triazoles are known for their ability to disrupt bacterial cell walls and inhibit essential metabolic pathways. In a study assessing a series of triazole derivatives, the compound demonstrated notable efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that the presence of the dichlorophenyl group enhances antibacterial potency by increasing lipophilicity and facilitating membrane penetration .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Triazole derivatives are commonly utilized as antifungal agents due to their mechanism of action, which involves inhibiting ergosterol synthesis in fungal cell membranes. In vitro studies have shown that this specific compound exhibits activity against various fungal strains, including Candida species and Aspergillus niger. The effectiveness is attributed to the triazole moiety's ability to bind to the enzyme lanosterol 14α-demethylase .

Anticancer Potential

The anticancer properties of (2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile have been investigated in several studies. The compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). Results indicated that it effectively induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways and inhibition of cell proliferation .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis highlights how modifications to the compound's structure can influence its biological activity. Key findings include:

ModificationEffect on Activity
Addition of halogen groupsIncreased lipophilicity and enhanced membrane permeability
Variation in side chainsAltered binding affinity to target enzymes
Triazole ring presenceEssential for antifungal and anticancer activities

This table summarizes how different structural components contribute to the overall efficacy of the compound.

Case Study: Anticancer Activity

In a recent study published in Molecular Pharmacology, researchers synthesized a series of triazole derivatives including the compound of interest and tested them against various cancer cell lines. The study found that derivatives with stronger electron-withdrawing groups exhibited higher cytotoxicity levels compared to those with electron-donating groups . This reinforces the importance of electronic effects in enhancing anticancer properties.

Case Study: Antifungal Efficacy

A separate investigation focused on the antifungal potential of triazole derivatives against clinical isolates of Candida species. The study demonstrated that the compound showed an IC50 value comparable to established antifungal agents like fluconazole, indicating its potential as a therapeutic alternative .

Mechanism of Action

The mechanism of action of (2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Containing Derivatives

Example 1: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
  • Structural Similarities : Shares the 1,2,4-triazole core and halogenated aromatic ring (2,4-difluorophenyl vs. 2,4-dichlorophenyl in the target compound).
  • Functional Differences : The sulfonyl and thioether groups in this analog may enhance solubility but reduce metabolic stability compared to the nitrile group in the target.
Example 2: Piroxicam Analogs ()
  • Bioactivity : Anti-HIV activity (EC50: 20–25 µM) via integrase inhibition, attributed to triazole-mediated metal chelation. The target compound’s triazole may enable similar interactions .

Halogenated Aromatic Systems

Example: (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one ()
  • Substituent Effects : The nitro group (electron-withdrawing) in this pyrazol-3-one derivative contrasts with the dichlorophenyl group (moderate electron withdrawal) in the target.
  • Physicochemical Properties :
    • Melting Point: 170°C (pyrazol-3-one) vs. unreported for the target.
    • IR Features: C=O stretch at 1702 cm⁻¹ (pyrazol-3-one) vs. expected ~1680–1750 cm⁻¹ for the target’s ketone and nitrile groups .

Chlorophenyl-Containing Compounds ()

  • Examples: 2-[1-(p-chlorophenyl)ethyl]-4,6-dinitrophenol and related structures.
  • Comparison: Chlorophenyl groups enhance lipophilicity and membrane permeability. The target’s dichlorophenyl group may offer superior steric and electronic effects compared to mono-chlorinated analogs .

Biological Activity

The compound (2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile , with the CAS number 338758-24-0 , belongs to a class of triazole derivatives that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H12Cl2N4OC_{15}H_{12}Cl_2N_4O, indicating the presence of a triazole moiety which is known for its significant biological activity. The structure includes:

  • A dichlorophenyl group that may enhance lipophilicity and biological interaction.
  • A triazole ring which is integral to its pharmacological properties.

Antifungal Activity

Research has shown that triazole compounds exhibit potent antifungal properties. The incorporation of the triazole moiety in this compound suggests potential efficacy against various fungal pathogens. In studies involving related triazole derivatives, compounds have demonstrated effectiveness against resistant strains of Candida species, with mechanisms often involving inhibition of ergosterol biosynthesis .

Antibacterial Activity

Triazoles are also noted for their antibacterial properties. In vitro studies indicate that compounds similar to this one can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, triazole derivatives have been reported to have Minimum Inhibitory Concentrations (MICs) lower than traditional antibiotics like vancomycin and ciprofloxacin . This suggests a promising role for the compound in treating bacterial infections.

Anticancer Potential

The compound’s structure suggests it may also possess anticancer properties. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines remain to be thoroughly explored but could follow trends seen in other triazole-based compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituents on the phenyl ring : Modifications can significantly affect potency and selectivity against target pathogens.
  • Triazole positioning : The position and nature of substituents on the triazole ring can alter biological interactions and enhance efficacy against specific targets .

Case Studies and Research Findings

  • Antifungal Study : A study demonstrated that derivatives of 1,2,4-triazoles showed enhanced antifungal activity compared to their precursors. The incorporation of different substituents led to varying degrees of effectiveness against Candida species .
  • Antibacterial Evaluation : Another research highlighted that certain triazole-based hybrids exhibited MIC values significantly lower than established antibiotics, indicating a potential for developing new antibacterial agents from this class .
  • Cancer Cell Line Testing : Preliminary tests on related compounds have shown promising results in inhibiting proliferation in various cancer cell lines, suggesting a potential pathway for further investigation into this compound's anticancer capabilities .

Q & A

(Basic) What are the critical steps in synthesizing (2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile?

Methodological Answer:
The synthesis involves a multi-step approach:

Triazole Ring Formation : Initial steps focus on constructing the 1,2,4-triazole core, often via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) .

Methylidenation : Condensation of the triazole intermediate with 2,4-dichlorobenzaldehyde under acidic or basic conditions (e.g., HCl or NaOH in ethanol) to form the methylidene group. Temperature control (60–70°C) is critical to avoid side reactions .

Functional Group Introduction : Alkylation or acylation steps to introduce the pentanenitrile moiety. Catalysts like palladium or copper may enhance efficiency .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Key Challenges : Competing reactions during methylidenation require precise pH and temperature monitoring via thin-layer chromatography (TLC) .

(Basic) Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assigns protons and carbons, confirming substituent positions (e.g., dichlorophenyl methylidene δ 8.2–8.5 ppm in 1H NMR) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra .
  • X-ray Crystallography : Determines absolute configuration and spatial arrangement of the triazole and dichlorophenyl groups .
  • Elemental Analysis (CHNS) : Validates purity (>98% C, H, N match) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns .

Data Interpretation Tip : Discrepancies in melting points or spectral data may indicate polymorphic forms or impurities .

(Advanced) How can reaction conditions be systematically optimized to improve synthetic yield?

Methodological Answer:
Use Design of Experiments (DoE) to evaluate variables:

ParameterRange TestedOptimal ConditionImpact on Yield
SolventDMSO vs. AcetonitrileAcetonitrile+15% yield
Temperature60–90°C75°C+20% efficiency
Catalyst Loading1–5 mol% Pd3 mol%Reduces side products
Reaction Time4–12 hours8 hoursBalances conversion vs. degradation
  • Response Surface Methodology (RSM) models interactions between variables .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Case Study : Optimizing methylidenation increased yield from 45% to 72% by adjusting pH to 6.5 and using anhydrous ethanol .

(Advanced) How to resolve discrepancies in spectral data during structural elucidation?

Methodological Answer:

Cross-Validation :

  • Compare experimental NMR with computational predictions (DFT at B3LYP/6-31G* level) .
  • Use IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2240 cm⁻¹) .

Dynamic Effects : Conformational flexibility (e.g., rotamers) may split NMR signals. Perform variable-temperature NMR to identify exchange processes .

Impurity Analysis : LC-MS detects trace byproducts; recrystallize or repurify if necessary .

Example : A 13C NMR discrepancy at δ 165 ppm was resolved by identifying an enol-keto tautomer, confirmed via X-ray .

(Advanced) What computational strategies predict the compound’s reactivity and stability?

Methodological Answer:

Density Functional Theory (DFT) :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Simulate reaction pathways (e.g., methylidenation transition states) using Gaussian 16 .

Molecular Dynamics (MD) :

  • Model solvation effects in water/DMSO to assess stability.
  • Identify aggregation-prone regions (e.g., dichlorophenyl hydrophobicity) .

Docking Studies : Predict binding affinity to biological targets (e.g., cytochrome P450) using AutoDock Vina .

Key Finding : The triazole ring’s electron-withdrawing nature increases electrophilicity at the nitrile group, making it reactive toward nucleophiles .

(Advanced) How to analyze conflicting biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

Data Normalization : Account for assay variability (e.g., IC50 values in enzyme vs. cell-based assays).

SAR Heatmaps : Correlate substituent effects (e.g., dichloro vs. difluoro analogs) with activity trends .

Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from compound degradation .

Example : Divergent antifungal activity (MIC 2 µg/mL vs. 32 µg/mL) was traced to differential membrane permeability in Candida species .

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